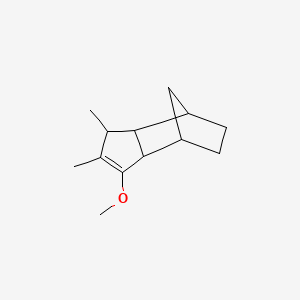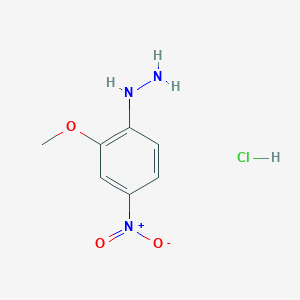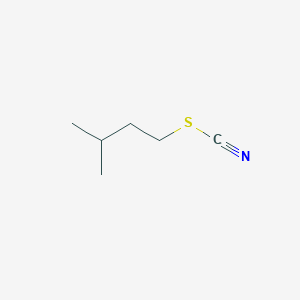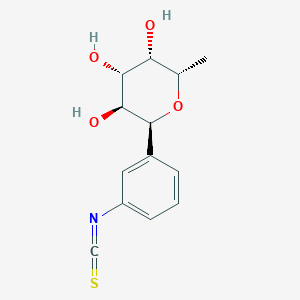
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,(R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is a chemical compound with the molecular formula C10H10N4O3S It is characterized by the presence of a thiazolidine ring, a carboxamide group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) typically involves the reaction of thiazolidine-4-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI).
4-Nitroaniline: Another precursor used in the synthesis.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.
Uniqueness
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H11N3O3S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC名 |
(4R)-N-(4-nitrophenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O3S/c14-10(9-5-17-6-11-9)12-7-1-3-8(4-2-7)13(15)16/h1-4,9,11H,5-6H2,(H,12,14)/t9-/m0/s1 |
InChIキー |
BWQSMAOIGFTADH-VIFPVBQESA-N |
異性体SMILES |
C1[C@H](NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1C(NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)







![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)



